16-Hydroxytabersoninium
Description
16-Hydroxytabersoninium (synonym: 16-hydroxytabersonine) is a hydroxylated derivative of tabersonine, a terpenoid indole alkaloid (TIA) predominantly found in plants of the Apocynaceae family, such as Catharanthus roseus. The compound is characterized by a hydroxyl (-OH) substitution at the 16th position of the tabersonine backbone. Its molecular formula is C₂₁H₂₄N₂O₃ (molecular weight: 352.43 g/mol), distinguishing it from tabersonine (C₂₁H₂₄N₂O₂) by the addition of one oxygen atom . Structurally, it belongs to the aspidosperma alkaloid subclass, featuring a methyl ester of aspidospermidine-3-carboxylic acid with a tetradehydro backbone (Figure 1).
Properties
Molecular Formula |
C21H25N2O3+ |
|---|---|
Molecular Weight |
353.4 g/mol |
IUPAC Name |
methyl (1R,12R,19S)-12-ethyl-5-hydroxy-8-aza-16-azoniapentacyclo[10.6.1.01,9.02,7.016,19]nonadeca-2(7),3,5,9,13-pentaene-10-carboxylate |
InChI |
InChI=1S/C21H24N2O3/c1-3-20-7-4-9-23-10-8-21(19(20)23)15-6-5-13(24)11-16(15)22-17(21)14(12-20)18(25)26-2/h4-7,11,19,22,24H,3,8-10,12H2,1-2H3/p+1/t19-,20-,21-/m0/s1 |
InChI Key |
FXUFRJQCBVSCRZ-ACRUOGEOSA-O |
Isomeric SMILES |
CC[C@]12CC(=C3[C@@]4([C@H]1[NH+](CC4)CC=C2)C5=C(N3)C=C(C=C5)O)C(=O)OC |
Canonical SMILES |
CCC12CC(=C3C4(C1[NH+](CC4)CC=C2)C5=C(N3)C=C(C=C5)O)C(=O)OC |
Origin of Product |
United States |
Comparison with Similar Compounds
Key Properties:
- CAS Registry Number : 22149-28-6
- Synonyms: Aspidospermidine-3-carboxylic acid, methyl ester (5α,12R,19α)-16-hydroxy-2,3,6,7-tetradehydro-; Vincamine Impurity 21.
- Applications : Primarily studied as a biosynthetic intermediate in vinca alkaloid pathways and as a reference standard in pharmaceutical research .
Comparison with Structurally Similar Compounds
Tabersonine
- Structure : Parent compound lacking the 16-hydroxyl group (C₂₁H₂₄N₂O₂).
- Bioactivity : Precursor to vindoline and vincamine, critical for anticancer drug synthesis (e.g., vinblastine).
- Physicochemical Differences : Lower polarity compared to 16-hydroxytabersoninium due to the absence of the hydroxyl group.
11-Hydroxytabersonine
Vindoline
- Structure : Features hydroxyl groups at positions 16 and 17 (C₂₅H₃₂N₂O₆).
- Bioactivity : Key component of vinblastine; enhances microtubule inhibition.
- Key Difference : Additional acetyl and methyl ester groups increase molecular weight (456.54 g/mol) and solubility in polar solvents compared to this compound .
Vincamine
- Structure : Aspidosperma alkaloid with a 14,15-dihydro framework and hydroxylation at position 14 (C₂₁H₂₆N₂O₃).
- Bioactivity : Used clinically for cerebrovascular disorders; lacks the tetradehydro backbone of this compound.
- Pharmacokinetics : Higher blood-brain barrier permeability due to reduced polarity .
Comparative Data Table
| Compound | Molecular Formula | Molecular Weight (g/mol) | Hydroxylation Position | Key Bioactivity | Source |
|---|---|---|---|---|---|
| This compound | C₂₁H₂₄N₂O₃ | 352.43 | 16 | Biosynthetic intermediate | Catharanthus roseus |
| Tabersonine | C₂₁H₂₄N₂O₂ | 336.43 | None | Precursor to vinca alkaloids | Catharanthus roseus |
| 11-Hydroxytabersonine | C₂₁H₂₄N₂O₃ | 352.43 | 11 | Antitumor research | Synthetic/plant extracts |
| Vindoline | C₂₅H₃₂N₂O₆ | 456.54 | 16, 17 | Anticancer (vinblastine) | Catharanthus roseus |
| Vincamine | C₂₁H₂₆N₂O₃ | 354.45 | 14 | Cerebrovascular therapy | Vinca minor |
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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